1-Methyl-1-phenyl-2-silinanone
Description
This compound likely contains a silicon atom in its structure (as indicated by "silinanone," a silicon-containing cyclic ketone). For the purposes of this article, comparisons will focus on structurally or functionally related aryl ketones and organosilicon analogs from the evidence.
Properties
Molecular Formula |
C12H16OSi |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
1-methyl-1-phenylsilinan-2-one |
InChI |
InChI=1S/C12H16OSi/c1-14(10-6-5-9-12(14)13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
IUAXIKXNYUWSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
SALOR-INT L170585-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like lithium aluminum hydride . The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
SALOR-INT L170585-1EA has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research may explore its potential pharmacological properties and applications in drug development.
Industry: SALOR-INT L170585-1EA can be used in the production of materials with specific chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds from the evidence share structural motifs (e.g., aryl ketones, methyl/phenyl substitutions) or functional similarities with the hypothetical 1-Methyl-1-phenyl-2-silinanone:
Table 1: Key Structural and Chemical Properties
Key Comparison Points
Structural Complexity: 1-Phenyl-2-(phenylamino) Ethanone () and Phenyl(1-phenylsulfonyl-1H-indol-2-yl)-methanone () feature aromatic ketones with bulky substituents, similar to the hypothesized silicon-containing ketone. However, the absence of silicon in these compounds limits direct reactivity comparisons.
Functional Applications: Aryl ketones like 1-Phenyl-2-(phenylamino) Ethanone are prioritized in medicinal chemistry (e.g., antibiotic adjuvants) , whereas sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are used in industrial processes . Silicon-containing ketones (e.g., silinanones) are rare in the provided evidence but could offer unique thermal stability or catalytic properties compared to carbon analogs.
Safety and Handling: Most aryl ketones in the evidence lack detailed safety profiles, though Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- requires strict medical oversight during exposure .
Biological Activity
1-Methyl-1-phenyl-2-silinanone is a silane compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure offers potential biological activities that warrant investigation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
1-Methyl-1-phenyl-2-silinanone can be characterized by its molecular formula and structural features. The compound features a silicon atom bonded to a carbonyl group, contributing to its unique reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13OSi |
| Molecular Weight | 179.29 g/mol |
| CAS Number | [Insert CAS Number] |
| IUPAC Name | 1-Methyl-1-phenyl-2-silinanone |
Biological Activity
The biological activity of 1-Methyl-1-phenyl-2-silinanone has been explored in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and its role in neuroprotection.
Anti-Cancer Activity
Recent studies indicate that 1-Methyl-1-phenyl-2-silinanone exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays were conducted using human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| A549 | 20.5 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves the induction of apoptosis through the activation of caspases, which are critical for programmed cell death.
Anti-Inflammatory Effects
1-Methyl-1-phenyl-2-silinanone has also demonstrated anti-inflammatory properties.
Research Findings: Inflammatory Models
In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Treatment | 150 | 180 |
This indicates a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Neuroprotective Properties
Another area of interest is the neuroprotective effect of 1-Methyl-1-phenyl-2-silinanone. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection Assay
In vitro experiments using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide revealed:
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 60 | 25 |
| Treatment | 85 | 10 |
The results suggest that the compound significantly improves cell viability and reduces reactive oxygen species (ROS) levels, indicating its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
